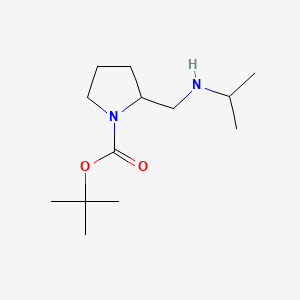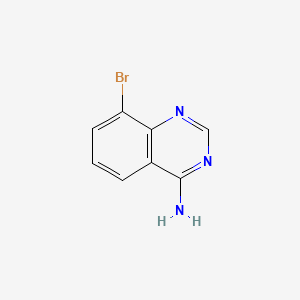
(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis process for “(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate” is not available, related compounds such as N-pyridin-2-yl and N-quinolin-2-yl carbamates can be synthesized using a catalyst-free method from easily accessible N-hetaryl ureas and alcohols .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of complex organic molecules, demonstrating its role in constructing chiral centers and facilitating intricate molecular architectures. For instance, its derivatives have been used to study the absolute configurations of atoms within lactam rings, contributing to our understanding of stereochemistry in organic compounds (Weber et al., 1995).
Organocatalysis
In the realm of organocatalysis, derivatives of the compound have shown efficacy as catalysts in asymmetric synthesis, facilitating reactions with high stereoselectivity and yields. Such applications are critical in the production of enantiomerically pure substances, which are essential in pharmaceuticals and agrochemicals (Kaur et al., 2018).
Material Science
In material science, the compound and its derivatives have been explored for their potential in creating novel materials with unique properties. The study of their crystalline structures and bonding patterns can lead to the development of materials with desired physical and chemical characteristics (Baillargeon et al., 2014).
Medicinal Chemistry
While your requirements exclude drug use and dosage information, it's worth noting that the structural motifs derived from "(S)-Tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate" are found in a range of bioactive compounds. These motifs are integral in drug design, contributing to the pharmacological profile of new therapeutic agents.
Advanced Organic Synthesis
The versatility of "this compound" in organic synthesis is further demonstrated by its application in constructing complex heterocyclic structures. These structures are foundational in developing compounds with potential applications in various industries, including pharmaceuticals, agrochemicals, and dyes (Geng Min, 2010).
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKRZOPSFPOGC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692891 |
Source


|
| Record name | tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172477-91-7 |
Source


|
| Record name | tert-Butyl methyl{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

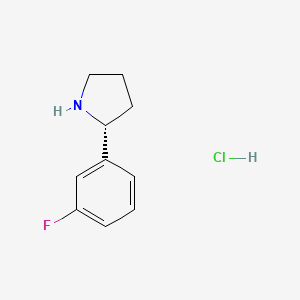
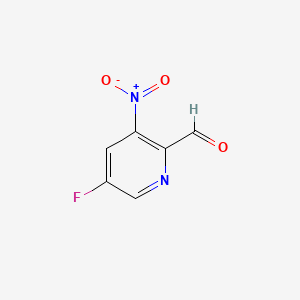
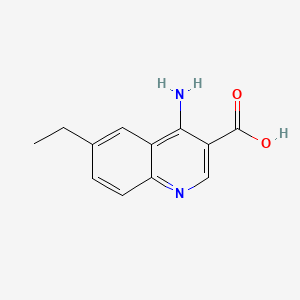
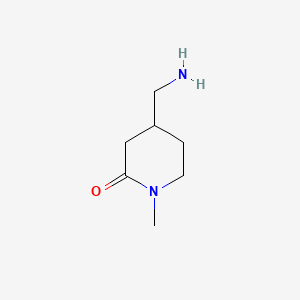

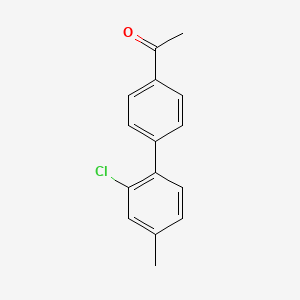
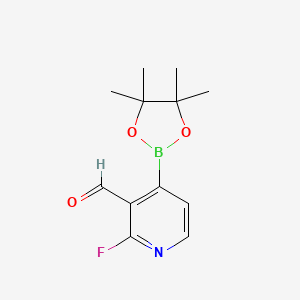

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
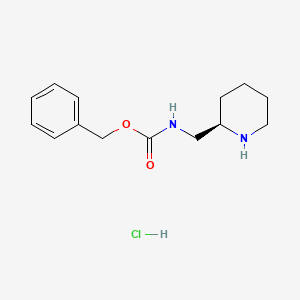
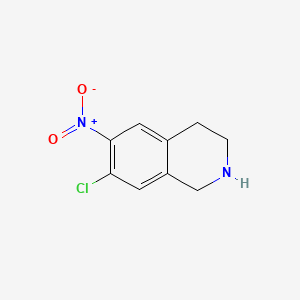
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)
